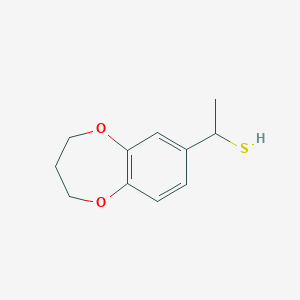

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol

Description

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol is a sulfur-containing heterocyclic compound featuring a seven-membered benzodioxepin ring fused to a benzene moiety. The ethane-1-thiol substituent introduces a sulfhydryl (-SH) group, which is highly reactive and often critical in biological interactions, such as enzyme inhibition or metal chelation .

The benzodioxepin core provides conformational flexibility due to its oxygen atoms at positions 1 and 5, enabling diverse interactions with biological targets. Thiol-containing derivatives are often synthesized to exploit their nucleophilic properties for covalent binding or redox modulation .

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanethiol |

InChI |

InChI=1S/C11H14O2S/c1-8(14)9-3-4-10-11(7-9)13-6-2-5-12-10/h3-4,7-8,14H,2,5-6H2,1H3 |

InChI Key |

SLJTTWCJTHCCAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCCO2)S |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically follows a multi-step approach starting from the corresponding benzodioxepin ethanol precursor. The key steps involve:

- Preparation of the benzodioxepin core structure.

- Functionalization of the ethan-1-ol side chain.

- Conversion of the hydroxyl group to a thiol group via substitution reactions.

Key Intermediate: 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol

A crucial intermediate in the preparation is 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol , obtained by bromination of the corresponding ethan-1-ol derivative. This brominated intermediate serves as a reactive substrate for nucleophilic substitution to introduce the thiol functionality.

Synthesis of 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol:

- Starting material: 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol.

- Brominating agent: Molecular bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- Solvent: Typically dichloromethane or acetonitrile.

- Reaction temperature: 0°C to room temperature.

- Outcome: Selective bromination at the α-position to the hydroxyl group.

Conversion to Thiol: Nucleophilic Substitution

The bromide in the intermediate is displaced by a thiol nucleophile to yield the target thiol compound.

- Nucleophile: Thiourea or sodium hydrosulfide (NaSH) are commonly used.

- Reaction conditions: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), mild heating (50–80°C).

- Mechanism: SN2 nucleophilic substitution where the bromide is replaced by a thiol group.

- Workup: Hydrolysis of thiouronium intermediates if thiourea is used, followed by purification.

Detailed Synthetic Procedures and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Williamson Etherification | Catechol derivative, alkyl halide, K2CO3, DMF | 70–85 | Formation of benzodioxepin core via ether linkage |

| 2 | Bromination | Br2 or NBS, DCM, 0°C to RT | 60–75 | Selective α-bromination of ethan-1-ol side chain |

| 3 | Nucleophilic substitution | NaSH or thiourea, DMF, 50–80°C | 65–80 | Substitution of bromide with thiol group |

| 4 | Purification | Column chromatography or recrystallization | — | Ensures removal of impurities and side-products |

Note: Yields are approximate and depend on specific reaction scale and purification methods.

Research Findings and Analysis

Mechanistic Insights

- The bromination step proceeds via electrophilic substitution at the α-position to the hydroxyl group, facilitated by the electron-rich benzodioxepin ring.

- The nucleophilic substitution follows an SN2 pathway, favored by the primary bromide and polar aprotic solvents.

- Use of thiourea as a nucleophile forms a thiouronium salt intermediate, which upon hydrolysis yields the thiol.

Comparative Yields and Efficiency

Two main synthetic routes have been reported:

| Route | Key Features | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination + NaSH substitution | Straightforward, uses common reagents | 65–80 | Simplicity, moderate to good yields | Requires careful control to avoid overbromination |

| Thiourea-mediated substitution | Formation of stable intermediate, mild conditions | 70–75 | Cleaner substitution, easier purification | Additional hydrolysis step needed |

Summary Table of Preparation Methods

Additional Notes on Synthetic Variations

- Microwave-assisted synthesis has been explored for related benzodioxepin derivatives to enhance reaction rates and yields, especially in etherification and cyclization steps.

- Protective group strategies (e.g., THP protection) are sometimes employed during multi-step syntheses to prevent side reactions on sensitive hydroxyl groups.

- Oxidation and reduction steps may be incorporated to modify functional groups on the benzodioxepin ring or side chain for analog synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The benzodioxepin ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products:

Oxidation: Disulfides and sulfoxides.

Reduction: Alcohols and alkanes.

Substitution: Various substituted benzodioxepin derivatives.

Scientific Research Applications

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The benzodioxepin ring structure may also interact with cellular receptors and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties, based on evidence:

Structural and Functional Differences

- Core Heterocycle: The target compound and its analogs share the benzodioxepin backbone but differ in heteroatom incorporation. For example, benzo[f]dithiazepinones replace oxygen with sulfur and nitrogen, enhancing electrophilicity for covalent target binding .

- Substituent Effects: Thiol vs. Ketone: The thiol group in the target compound offers nucleophilic reactivity, whereas acetylated derivatives (e.g., CAS 22776-09-6) are stable intermediates used in further functionalization . Fluorine Incorporation: The fluoroethanamine derivative (CAS 929972-19-0) introduces a fluorine atom, which can enhance metabolic stability and bioavailability .

Biological Activity

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol is a compound derived from the benzodioxepin family, known for its diverse biological activities. This article aims to explore its biological properties, synthesis, and potential applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.29 g/mol. Its structure features a benzodioxepin ring fused with a thiol group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds related to the benzodioxepin structure exhibit significant antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the thiol group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Antioxidant Activity

Thiol compounds are known for their antioxidant properties due to the presence of sulfhydryl groups that can donate electrons and neutralize free radicals. Studies have demonstrated that similar benzodioxepin derivatives possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The process typically includes:

- Formation of the benzodioxepin core through cyclization reactions.

- Introduction of the thiol group via nucleophilic substitution or direct thiolation methods.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Aromatic aldehyde, diol |

| 2 | Thiolation | Thiol reagent (e.g., H₂S or R-SH) |

Case Studies

While direct case studies on the biological activity of this compound are scarce, related compounds have been documented:

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various benzodioxepins reported significant inhibition against Staphylococcus aureus and Escherichia coli.

- Antioxidant Evaluation : Research demonstrated that derivatives with thiol groups exhibited enhanced radical-scavenging activity compared to non-thiolated analogs.

- Neuroprotection : A review highlighted several benzodioxepins showing promise in protecting against neurodegenerative conditions by reducing oxidative damage in neuronal cultures.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol, and what methodological strategies ensure high yield and purity?

- Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution or thiol-ene coupling to introduce the thiol group. Critical steps include protecting the thiol moiety to prevent oxidation during synthesis. Reaction conditions (e.g., inert atmosphere, controlled pH) are crucial to avoid side reactions. Purification via column chromatography or recrystallization is recommended, with progress monitored by TLC and structural confirmation via -NMR and HRMS .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Answer : Use spectroscopic techniques:

- -NMR : To verify hydrogen environments, particularly the thiol proton (δ ~1.5–2.5 ppm) and benzodioxepin aromatic protons (δ ~6.5–7.5 ppm).

- HRMS : For exact mass determination of the molecular ion (e.g., CHOS).

- FT-IR : To confirm the presence of thiol (-SH) stretch (~2550 cm) and benzodioxepin ether linkages (~1250 cm) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Answer :

- Brine Shrimp Lethality Test (BSLT) : To assess general toxicity (LC values < 500 µg/mL suggest potential bioactivity) .

- Antimicrobial Disk Diffusion : Against Gram-positive/negative bacteria and fungi.

- In vitro Cytotoxicity : Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting data on toxicity or bioactivity between similar benzodioxepin derivatives be resolved?

- Answer : Cross-validate results using:

- Dose-Response Curves : To confirm LC or IC consistency.

- Metabolic Stability Assays : Compare hepatic microsomal degradation rates.

- Structural Analog Studies : Test derivatives with modified substituents (e.g., replacing -SH with -F or -CH) to isolate functional group effects .

Q. What strategies optimize the thiol group's stability in aqueous or oxidative environments during pharmacological studies?

- Answer :

- Protection-Deprotection : Use tert-butyl thiol ethers during synthesis, followed by cleavage with TFA.

- Formulation : Encapsulate in liposomes or cyclodextrins to shield the thiol.

- Antioxidant Co-administration : Add ascorbic acid or glutathione to buffers .

Q. How do computational methods aid in predicting target interactions for this compound?

- Answer :

- Molecular Docking : Screen against databases like PDB for affinity with enzymes (e.g., CYP450) or receptors (e.g., GPCRs).

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations).

- QSAR Models : Corrogate substituent effects on activity using datasets from analogs .

Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and NMR?

- Answer :

- Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water gradient) with -NMR to detect trace impurities.

- Spiking Experiments : Add known impurities to confirm retention times or spectral peaks.

- Mass Spectrometry Imaging (MSI) : Localize impurities in crystalline samples .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.